molecular formula C13H16O3 B4965931 4-(4-acetylphenyl)pentanoic acid

4-(4-acetylphenyl)pentanoic acid

Cat. No. B4965931
M. Wt: 220.26 g/mol
InChI Key: DGTNPYOULHICNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)pentanoic acid, commonly known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol and triglycerides in the blood. Fenofibrate is a potent lipid-lowering agent that has been used clinically for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

Scientific Research Applications

X-Ray Imaging

4-(4-Acetylphenyl)Pentanoic Acid and its derivatives have been explored in the field of X-ray imaging. A study by Gopan et al. (2021) synthesized a radiopaque compound by iodinating 4-(4-Acetylphenyl)Pentanoic Acid. This iodinated compound showed significant radiopacity, making it potentially useful for clinical X-ray imaging applications.

Biochemical Properties

The biochemical properties of enzymes related to 4-(4-Acetylphenyl)Pentanoic Acid have been studied. Pollard et al. (1998) investigated the substrate selectivity and biochemical properties of 4-Hydroxy-2-Keto-Pentanoic Acid Aldolase from Escherichia coli, demonstrating selectivity for certain acetaldehyde acceptors.

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds derived from 4-(4-Acetylphenyl)Pentanoic Acid. For instance, Zhang and Moore (2003) explored the synthesis and properties of polycarbonate containing carboxyl side groups derived from Diphenolic Acid, a derivative of 4-(4-Acetylphenyl)Pentanoic Acid.

Controlled Radical Polymerization

The compound has been utilized in controlled radical polymerization studies. Allen et al. (2012) reported the controlled radical polymerization of 4-vinylimidazole, mediated with a derivative of 4-(4-Acetylphenyl)Pentanoic Acid, showing potential in polymer science.

Molecular Structure Analysis

Studies like the one by Raju et al. (2015) have focused on the molecular structure, hyperpolarizability, and spectroscopic analysis of compounds structurally similar to 4-(4-Acetylphenyl)Pentanoic Acid, providing insights into their chemical properties.

properties

IUPAC Name

4-(4-acetylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(3-8-13(15)16)11-4-6-12(7-5-11)10(2)14/h4-7,9H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNPYOULHICNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylphenyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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